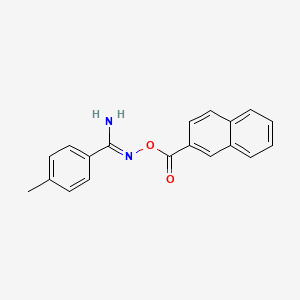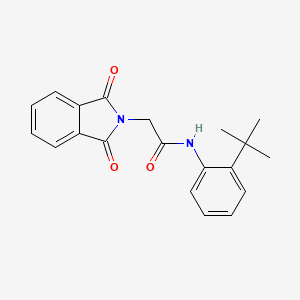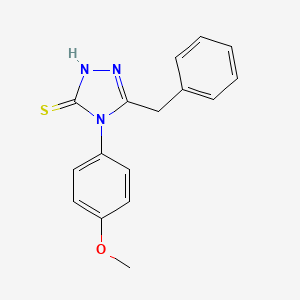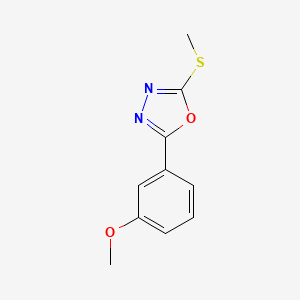
4-methyl-N'-(2-naphthoyloxy)benzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N'-(2-naphthoyloxy)benzenecarboximidamide, commonly known as MN-24, is a synthetic cannabinoid that belongs to the family of research chemicals. It was first synthesized in 2014 and has gained popularity among researchers due to its potential therapeutic properties.
科学研究应用
MN-24 has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. MN-24 has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, MN-24 has been shown to have anxiolytic and antidepressant effects.
作用机制
MN-24 acts on the endocannabinoid system, which is involved in regulating various physiological processes such as pain, inflammation, and mood. MN-24 binds to the CB1 and CB2 receptors in the brain and peripheral tissues, which leads to the activation of various signaling pathways. This activation results in the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are responsible for the analgesic, anti-inflammatory, and antidepressant effects of MN-24.
Biochemical and physiological effects:
MN-24 has been shown to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. MN-24 has also been shown to reduce the growth of cancer cells in vitro and in vivo. Additionally, MN-24 has been shown to improve mood and reduce anxiety in animal models of depression and anxiety.
实验室实验的优点和局限性
MN-24 has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. MN-24 is also stable and can be stored for long periods without degradation. However, MN-24 has several limitations. It is a synthetic compound and may not accurately reflect the effects of natural cannabinoids. Additionally, MN-24 has not been extensively studied in humans, and its safety profile is not well-established.
未来方向
There are several future directions for the study of MN-24. One potential direction is the study of its potential use in the treatment of neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, MN-24 could be studied for its potential use in the treatment of cancer. Future studies could also focus on the development of new synthetic cannabinoids with improved therapeutic properties. Finally, further studies are needed to establish the safety profile of MN-24 and other synthetic cannabinoids.
Conclusion:
MN-24 is a synthetic cannabinoid that has gained popularity among researchers due to its potential therapeutic properties. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties and may have potential uses in the treatment of neurological disorders. MN-24 acts on the endocannabinoid system and has several biochemical and physiological effects. While MN-24 has several advantages for lab experiments, its safety profile is not well-established, and further studies are needed to establish its safety and efficacy.
合成方法
MN-24 can be synthesized by a multistep process that involves the reaction of 4-methylbenzene-1,2-diamine with 2-naphthoyl chloride followed by the reaction with benzoyl isocyanate. The final product is obtained after purification and recrystallization. The synthesis of MN-24 is relatively simple and can be performed in a laboratory setting.
属性
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] naphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-13-6-8-15(9-7-13)18(20)21-23-19(22)17-11-10-14-4-2-3-5-16(14)12-17/h2-12H,1H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHUYZCQFZEMGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)C2=CC3=CC=CC=C3C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC3=CC=CC=C3C=C2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49724369 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5757579.png)





![N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycine](/img/structure/B5757618.png)
![2-cyano-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5757621.png)

![2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5757640.png)
![1-(4-methylphenyl)ethanone O-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5757642.png)
![4-(2-{[(3-bromobenzyl)thio]acetyl}carbonohydrazonoyl)phenyl acetate](/img/structure/B5757649.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5757656.png)
![1-bromo-4-[(4-nitrobenzyl)thio]benzene](/img/structure/B5757657.png)